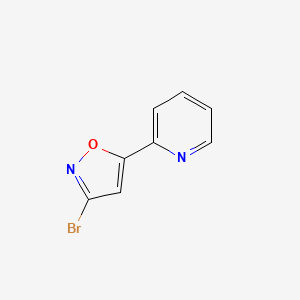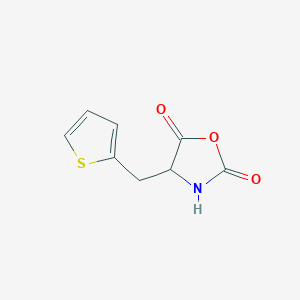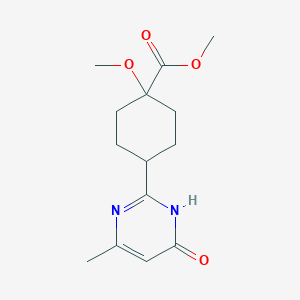
2-Cyclopropoxy-3,5-difluorobenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropoxy-3,5-difluorobenzylamine is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropoxy group and two fluorine atoms attached to a benzylamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3,5-difluorobenzylamine typically involves the reaction of 3,5-difluorobenzylamine with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
2-Cyclopropoxy-3,5-difluorobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Cyclopropoxy-3,5-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atoms play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
3,5-Difluorobenzylamine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorine atoms, leading to distinct reactivity and applications.
Uniqueness: 2-Cyclopropoxy-3,5-difluorobenzylamine is unique due to the combination of the cyclopropoxy group and fluorine atoms, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
(2-cyclopropyloxy-3,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-6(5-13)10(9(12)4-7)14-8-1-2-8/h3-4,8H,1-2,5,13H2 |
InChI 键 |
CFLRORUBQMMPLH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=C(C=C(C=C2F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)





